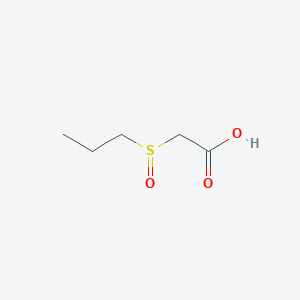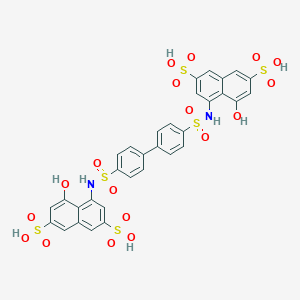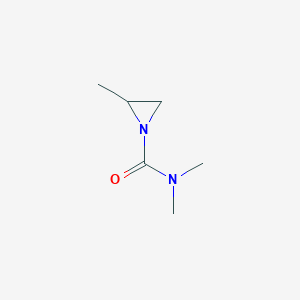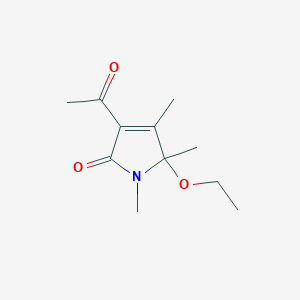
3-Acetyl-5-ethoxy-1,4,5-trimethylpyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Acetyl-5-ethoxy-1,4,5-trimethylpyrrol-2-one, also known as AETP, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. AETP belongs to the family of pyrrol-2-ones and is known for its unique biochemical and physiological effects.
Mécanisme D'action
3-Acetyl-5-ethoxy-1,4,5-trimethylpyrrol-2-one works by binding to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine. This leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function. 3-Acetyl-5-ethoxy-1,4,5-trimethylpyrrol-2-one also acts as an antioxidant by scavenging free radicals and preventing oxidative damage to cells.
Biochemical and physiological effects:
3-Acetyl-5-ethoxy-1,4,5-trimethylpyrrol-2-one has been shown to have a variety of biochemical and physiological effects. In addition to its ability to inhibit acetylcholinesterase and act as an antioxidant, 3-Acetyl-5-ethoxy-1,4,5-trimethylpyrrol-2-one has been shown to have anti-inflammatory and anti-tumor properties. It has also been shown to improve memory and learning in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-Acetyl-5-ethoxy-1,4,5-trimethylpyrrol-2-one in lab experiments is its ability to inhibit acetylcholinesterase, which can be useful in studying the role of acetylcholine in various physiological processes. 3-Acetyl-5-ethoxy-1,4,5-trimethylpyrrol-2-one's antioxidant properties can also be useful in studying oxidative stress-related diseases. One limitation of using 3-Acetyl-5-ethoxy-1,4,5-trimethylpyrrol-2-one is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research involving 3-Acetyl-5-ethoxy-1,4,5-trimethylpyrrol-2-one. One area of interest is its potential as a treatment for Alzheimer's disease, which is characterized by a decrease in acetylcholine levels in the brain. 3-Acetyl-5-ethoxy-1,4,5-trimethylpyrrol-2-one's ability to inhibit acetylcholinesterase could make it a promising candidate for this application. Another potential area of research is 3-Acetyl-5-ethoxy-1,4,5-trimethylpyrrol-2-one's anti-tumor properties, which could make it a candidate for the treatment of cancer. Finally, further research is needed to better understand the mechanism of action of 3-Acetyl-5-ethoxy-1,4,5-trimethylpyrrol-2-one and its potential applications in a variety of physiological processes.
Méthodes De Synthèse
3-Acetyl-5-ethoxy-1,4,5-trimethylpyrrol-2-one can be synthesized using a variety of methods, including the reaction of ethyl acetoacetate with 3,4,5-trimethylpyrrole in the presence of a base. Another method involves the reaction of 3-acetyl-5-methyl-1,4,5-trimethylpyrrol-2-one with ethyl iodide in the presence of a base.
Applications De Recherche Scientifique
3-Acetyl-5-ethoxy-1,4,5-trimethylpyrrol-2-one has been studied for its potential applications in scientific research. One area of interest is its ability to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 3-Acetyl-5-ethoxy-1,4,5-trimethylpyrrol-2-one has also been shown to have antioxidant properties, making it a potential candidate for the treatment of oxidative stress-related diseases.
Propriétés
Numéro CAS |
132561-08-1 |
|---|---|
Nom du produit |
3-Acetyl-5-ethoxy-1,4,5-trimethylpyrrol-2-one |
Formule moléculaire |
C11H17NO3 |
Poids moléculaire |
211.26 g/mol |
Nom IUPAC |
3-acetyl-5-ethoxy-1,4,5-trimethylpyrrol-2-one |
InChI |
InChI=1S/C11H17NO3/c1-6-15-11(4)7(2)9(8(3)13)10(14)12(11)5/h6H2,1-5H3 |
Clé InChI |
SLNQFJILJJUIPN-UHFFFAOYSA-N |
SMILES |
CCOC1(C(=C(C(=O)N1C)C(=O)C)C)C |
SMILES canonique |
CCOC1(C(=C(C(=O)N1C)C(=O)C)C)C |
Synonymes |
2H-Pyrrol-2-one,3-acetyl-5-ethoxy-1,5-dihydro-1,4,5-trimethyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




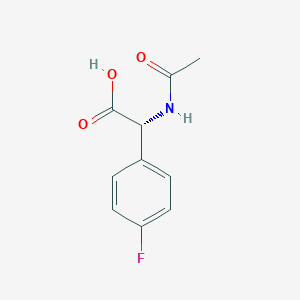
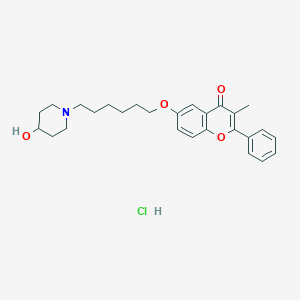





![2-Oxazolidinone, 4-[[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]methyl]-](/img/structure/B163915.png)
![1,2-Dimethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B163919.png)

